molecular formula C12H12FLiN2O2 B2551132 Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-28-2

Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2551132
CAS RN: 2197053-28-2
M. Wt: 242.18
InChI Key: XCMYXNHOYDPNHA-UHFFFAOYSA-M
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Description

While the provided papers do not directly discuss Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, they offer insights into related lithium carboxylate compounds and imidazolium salts that can help infer some aspects of the compound . Lithium carboxylates are known for their applications in energy storage devices and can form various structural frameworks with potential photoluminescence properties . Imidazolium salts, on the other hand, are versatile compounds that can form ionic liquids and exhibit liquid crystalline behavior, which may be relevant to the synthesis and properties of Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate .

Synthesis Analysis

The synthesis of related lithium carboxylate frameworks often involves solvothermal methods, as seen in the synthesis of novel 3D lithium–organic frameworks . Similarly, imidazolium salts can be synthesized through ion exchange condensation processes . These methods could potentially be adapted for the synthesis of Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, considering the structural similarities with the compounds studied in the papers.

Molecular Structure Analysis

The molecular structure of lithium carboxylates can vary, with some compounds exhibiting different guest-controlled structures and topology . Imidazolium salts with carboxylic acid functionalization have been shown to form helical architectures due to rich hydrogen bonding interactions . These findings suggest that Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate may also exhibit complex molecular structures with specific bonding interactions.

Chemical Reactions Analysis

Although the papers do not provide specific reactions for Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, they do discuss the reactivity of similar compounds. For instance, mixtures of lithium salts with zwitterions of imidazolium salts can form lithium-containing liquid crystals, which may indicate that Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate could engage in reactions that lead to the formation of new phases or materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium carboxylates and imidazolium salts are diverse. For example, lithium carboxylate frameworks can demonstrate guest-dependent photoluminescence behavior , while imidazolium salts can form ionic liquids with high electrical conductivity and wide electrochemical stability windows, which are desirable for applications in lithium-ion batteries . These properties may be relevant to Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, suggesting potential applications in energy storage and optoelectronic devices.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions of Fluoroalkyl-Containing Lithium 1,3-Diketonates: This study explores the synthesis of benzimidazoles and benzothiazoles through the reaction of fluoroalkyl-containing lithium 1,3-diketonates with diaminoarenes and 2-aminobenzenethiol, indicating the utility of lithium organic compounds in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Filyakova et al., 2010).

Electrochemical Applications

  • Benzimidazole and Imidazole Lithium Salts for Battery Electrolytes: The study evaluates the electrochemical stability and lithium ion pair configurations of cyano substituted fluoroalkylated benzimidazole and imidazole anions, highlighting the potential of lithium organic compounds in high voltage Li-ion battery applications (Scheers et al., 2010).

Catalysis and Polymerization

  • Rare-Earth Metal Alkyl Complexes Bearing an Alkoxy N-Heterocyclic Carbene Ligand: This research demonstrates the catalysis of isoprene polymerization by rare-earth metal complexes containing alkoxy-modified N-heterocyclic carbene ligands, suggesting the role of lithium compounds in polymer synthesis and catalysis (Long et al., 2015).

Electrolytes for Lithium-ion Batteries

  • Synthesis of an Imidazolium Functionalized Imide Based Electrolyte Salt: This work showcases the development of a novel lithium-ion battery (LIB) electrolyte, demonstrating the enhancement of electrochemical performance through the addition of conventional imide salts as additives, underscoring the importance of lithium salts in improving LIB performance (Ahmed et al., 2019).

Mechanism of Action

properties

IUPAC Name

lithium;5-fluoro-1-(2-methylpropyl)benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.Li/c1-7(2)6-15-10-4-3-8(13)5-9(10)14-11(15)12(16)17;/h3-5,7H,6H2,1-2H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMYXNHOYDPNHA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)CN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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